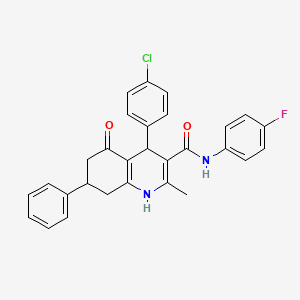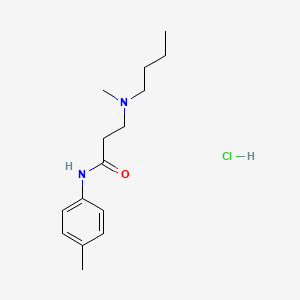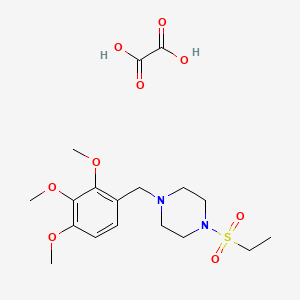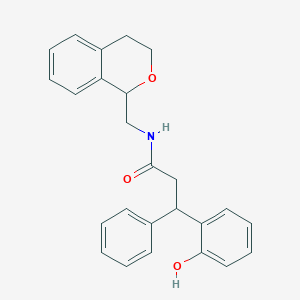![molecular formula C17H13N3O4S B3940493 3-methyl-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3940493.png)
3-methyl-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
Vue d'ensemble
Description
3-methyl-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmaceutical properties. This compound is also known as MNAC, and it belongs to the class of thioamides. MNAC has been found to exhibit promising pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.
Mécanisme D'action
The exact mechanism of action of MNAC is not fully understood. However, it has been suggested that MNAC exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. MNAC has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by MNAC leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. MNAC has also been found to inhibit the activity of viral thymidine kinase, which is essential for viral replication. Inhibition of thymidine kinase by MNAC leads to the inhibition of viral replication. MNAC has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by inhibiting the activity of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
MNAC has been found to exhibit various biochemical and physiological effects. MNAC has been shown to induce apoptosis in cancer cells by activating the caspase cascade and upregulating pro-apoptotic proteins. MNAC has also been found to inhibit cancer cell proliferation by inducing cell cycle arrest at the G1 phase. MNAC has been shown to inhibit viral replication by inhibiting the activity of viral thymidine kinase. Furthermore, MNAC has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MNAC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. MNAC has been found to exhibit promising pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. MNAC has also been shown to be relatively safe, with no reported toxicity in animal models. However, MNAC has some limitations for lab experiments. MNAC is a relatively new compound, and its pharmacological properties are not fully understood. MNAC has also been found to exhibit low solubility in water, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on MNAC. One direction is to further investigate its anticancer activity and elucidate its mechanism of action. Another direction is to explore its potential as an antiviral agent and investigate its efficacy against other viruses. Furthermore, future research could focus on the development of MNAC derivatives with improved pharmacological properties, such as increased solubility and selectivity. MNAC has also been found to exhibit anti-inflammatory activity, and future research could explore its potential as a treatment for inflammatory diseases. Overall, MNAC is a promising compound with significant potential for pharmaceutical applications, and further research is needed to fully explore its pharmacological properties.
Applications De Recherche Scientifique
MNAC has been extensively studied for its potential pharmaceutical properties. It has been found to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MNAC has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. MNAC has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, MNAC has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-methyl-N-[(4-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-10-13-4-2-3-5-14(13)24-15(10)16(21)19-17(25)18-11-6-8-12(9-7-11)20(22)23/h2-9H,1H3,(H2,18,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKRDMNNHHUJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B3940417.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B3940423.png)
![1-methyl-2-oxo-2-phenylethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3940430.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol](/img/structure/B3940436.png)

![N-(3-chlorophenyl)-5-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B3940452.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3940485.png)



![5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3940509.png)
